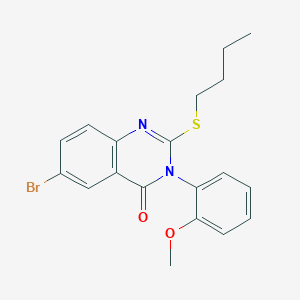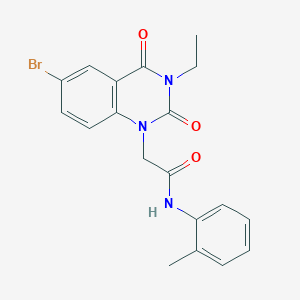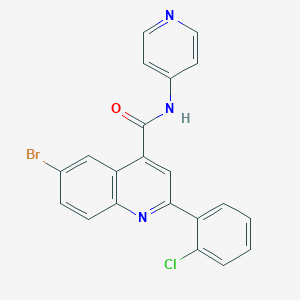
6-bromo-2-(butylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone
Descripción general
Descripción
6-bromo-2-(butylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C19H19BrN2O2S and its molecular weight is 419.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.03506 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Studies on the synthesis of quinazolinone derivatives, including 6-bromo-2,3-disubstituted 4(3H)-quinazolinones, have been described, highlighting methods for obtaining various derivatives through reactions with phosphorus pentasulfide, alkyl halides, acyl chlorides, and sulfonyl chlorides. These compounds have shown considerable efficiency in antibacterial activities, underscoring their potential as pharmaceutical intermediates (Badr, El-Sherief, & Mahmoud, 1980).
Biological Activities
The biological activities of quinazolinone derivatives extend to various areas, including:
Hypolipidemic Activities : Synthesis of quinazolinones with modifications at the 2-position, showing potential in lowering triglyceride and total cholesterol levels. These findings suggest the role of these compounds in managing hyperlipidemia (Kurogi et al., 1996).
Analgesic Activities : Certain derivatives have been reported to possess significant analgesic activities, indicating their potential use in pain management (Osarodion, 2023).
Anti-inflammatory Properties : The ability of 6-bromo-quinazolinone derivatives to inhibit cyclooxygenase-2 (COX-2) and other inflammatory markers has been evaluated, identifying some derivatives as potent and selective COX-2 inhibitors. This suggests their applicability as novel anti-inflammatory agents (Barone et al., 2014).
Anticancer Potential : The synthesis of novel 6-substituted quinazolinone derivatives has been explored for their potential as anticancer agents, particularly targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These studies indicate the therapeutic potential of these compounds in cancer treatment (Tsou et al., 2001).
Propiedades
IUPAC Name |
6-bromo-2-butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-3-4-11-25-19-21-15-10-9-13(20)12-14(15)18(23)22(19)16-7-5-6-8-17(16)24-2/h5-10,12H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZYRNZEKFVYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-({[2-(4-chlorophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(3-chlorophenyl)urea](/img/structure/B4607224.png)
![N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4607228.png)


![4-(2-Methylphenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione](/img/structure/B4607259.png)
![2,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4607267.png)
![N-[2-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B4607272.png)

![1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(2,4-DIFLUOROPHENOXY)-1-ETHANONE](/img/structure/B4607294.png)
![4-(4-methoxyphenyl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid](/img/structure/B4607307.png)
![2-{[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4607313.png)

![Methyl 4-{[2-(4-propoxyphenyl)quinazolin-4-yl]oxy}benzoate](/img/structure/B4607315.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B4607321.png)
